molecular formula C11H16N2O B15060599 (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Cat. No.: B15060599
M. Wt: 192.26 g/mol
InChI Key: PZPSASQDMBLQNN-SNVBAGLBSA-N
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Description

®-2-Methoxy-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-5-(piperidin-2-yl)pyridine typically involves the reaction of a piperidine derivative with a methoxy-substituted pyridine. One common method includes the bromination of 2-methoxypyridine followed by a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of ®-2-Methoxy-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide are commonly employed.

Major Products

Scientific Research Applications

®-2-Methoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the synthesis of dyes and functional materials

Mechanism of Action

The mechanism of action of ®-2-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the methoxy group.

    2-Methoxy-5-(piperidin-2-yl)benzene: Similar functional groups but different core structure.

    2-Methoxy-5-(piperidin-2-yl)thiophene: Similar functional groups but different heterocyclic ring.

Uniqueness

®-2-Methoxy-5-(piperidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-5-[(2R)-piperidin-2-yl]pyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1

InChI Key

PZPSASQDMBLQNN-SNVBAGLBSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H]2CCCCN2

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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